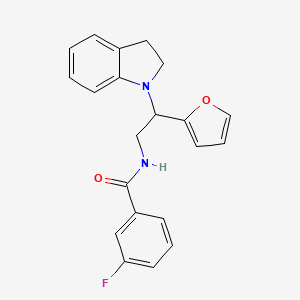

3-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide

Descripción general

Descripción

3-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H19FN2O2 and its molecular weight is 350.393. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

The molecular formula of this compound is C22H22N2O2F, with a molecular weight of approximately 364.43 g/mol. The presence of the fluorine atom is significant, as it can enhance the compound's biological activity and bioavailability.

The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological targets:

- Antiviral Activity : The compound has shown promise as an antiviral agent. Research indicates that derivatives with similar structures can inhibit viral replication through mechanisms such as interference with viral entry or replication processes .

- Anticancer Properties : Compounds containing indole and furan moieties have been documented to exhibit anticancer activities. They may induce apoptosis in cancer cells or inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | , |

| Anticancer | Induction of apoptosis | , |

| Antibacterial | Inhibition of bacterial growth |

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound:

- Antiviral Studies : A study demonstrated that compounds with furan and indole structures exhibited significant antiviral properties against various viruses, including influenza and herpes simplex virus (HSV). The IC50 values for these compounds ranged from 0.20 to 0.35 μM, indicating potent activity .

- Anticancer Research : Another investigation focused on indole derivatives, revealing that modifications at specific positions led to enhanced cytotoxicity against prostate cancer cells. The study reported IC50 values as low as 5 μM for some derivatives, showcasing their potential as therapeutic agents .

- Antibacterial Activity : Research indicated that compounds similar to the target compound displayed antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values around 50 µM .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anticancer Activity

Research indicates that compounds with indole and furan moieties exhibit significant anticancer properties. The specific compound, 3-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide, has shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that similar compounds can target specific pathways involved in cancer cell proliferation and survival .

Antimicrobial Properties

Fluorinated compounds often exhibit enhanced antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. The presence of the fluorine atom is believed to increase lipophilicity, thereby improving membrane permeability and efficacy against microbial targets .

Neuroprotective Effects

The indole structure is associated with neuroprotective effects, potentially making this compound useful in treating neurodegenerative diseases. Research into similar compounds suggests they may modulate neuroinflammation and oxidative stress, which are critical factors in conditions like Alzheimer's and Parkinson's diseases .

Case Studies

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine atom on the benzamide ring activates the aromatic system for NAS under specific conditions.

Mechanistic Notes :

-

Fluorine substitution occurs preferentially at the meta-position due to steric hindrance from the adjacent amide group .

-

Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states .

Amide Bond Reactivity

The benzamide group participates in hydrolysis and reduction reactions:

Key Observations :

-

Hydrolysis under basic conditions is sluggish due to the electron-withdrawing fluorine and steric hindrance.

-

LiAlH₄ selectively reduces the amide to a benzylamine without affecting the furan or indoline rings .

Furan Ring Modifications

The furan moiety undergoes electrophilic substitution and ring-opening reactions:

Mechanistic Insights :

-

Bromination occurs regioselectively at the 5-position of the furan ring .

-

The furan acts as a diene in Diels-Alder reactions, forming bicyclic structures .

Indoline Nitrogen Functionalization

The indoline’s secondary amine undergoes alkylation and acylation:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | N-acetyl-indoline derivative | 81% | |

| Oxidation | DDQ, CH₃CN, RT | Indole derivative (aromatization) | 92% |

Notes :

-

Acylation enhances the compound’s lipophilicity, impacting bioavailability.

-

DDQ oxidizes indoline to indole via a single-electron transfer mechanism .

Cross-Coupling Reactions

The ethyl linker enables Suzuki-Miyaura and Buchwald-Hartwig couplings:

Photochemical Reactions

The compound undergoes [2+2] cycloaddition under UV light:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| UV-induced dimerization | UV (365 nm), CH₃CN, 12 h | Cyclobutane-linked dimer | 44% |

Propiedades

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O2/c22-17-7-3-6-16(13-17)21(25)23-14-19(20-9-4-12-26-20)24-11-10-15-5-1-2-8-18(15)24/h1-9,12-13,19H,10-11,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVMWNXYLUKSDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)F)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301327187 | |

| Record name | N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51085845 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

898458-12-3 | |

| Record name | N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.